![molecular formula C13H21NO4 B170621 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate CAS No. 179236-78-3](/img/structure/B170621.png)
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Overview
Description
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate is a complex organic compound with the molecular formula C₁₃H₂₁NO₄ and a molecular weight of 255.31 g/mol . This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom within the ring system. It is often used in various chemical and pharmaceutical research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the formation of the bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process is optimized to minimize by-products and maximize yield, often involving rigorous purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving nitrogen-containing bicyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The nitrogen atom within the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate: This compound has a similar bicyclic structure but includes an oxygen atom instead of an ethyl group.
1-(tert-Butoxycarbonyl)-3,4-epoxypyrrolidine:
Uniqueness
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate is unique due to its specific combination of tert-butyl and ethyl groups attached to the bicyclic structure. This configuration imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .
Biological Activity
3-Tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate (CAS No. 134575-37-4) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H21NO4
- Molecular Weight : 255.31 g/mol
- IUPAC Name : 3-(tert-butyl) 6-ethyl (1R,5S,6R)-3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate
Biological Activity Overview
Research indicates that compounds containing the azabicyclo[3.1.0]hexane moiety exhibit a range of biological activities:
- Antioxidant Activity : Compounds similar to 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane have demonstrated antioxidant properties, which are crucial for preventing oxidative stress-related cellular damage .
- Anticancer Properties : Studies have shown that derivatives of this compound can inhibit cancer cell proliferation, suggesting potential applications in oncology .
- Opioid Receptor Modulation : The azabicyclo structure is known for its interaction with opioid receptors, serving as antagonists to morphine-induced antinociception . This property may be leveraged in pain management therapies.
- Histone Deacetylase Inhibition : Some derivatives have been identified as histone deacetylase inhibitors, which play a role in gene expression regulation and cancer therapy .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
A study conducted on various azabicyclo compounds including 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane revealed significant cytotoxic effects against several cancer cell lines (e.g., HeLa and MCF-7). The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase, highlighting its potential as a lead compound in anticancer drug development.
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:
- Reactive Oxygen Species (ROS) Scavenging : Enhances cellular defense mechanisms against oxidative stress.
- Receptor Binding : Modulates opioid receptors leading to altered pain perception.
- Gene Regulation : Influences histone acetylation status affecting transcriptional activity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-tert-butyl 6-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate?
The compound can be synthesized via catalytic hydrogenation of intermediates using Pd/C under hydrogen gas (1 atm). For example, exo-6-amino derivatives of similar bicyclic structures were prepared by hydrogenating dibenzylamino precursors in methanol, followed by filtration through Celite® and solvent removal under reduced pressure . Tert-butyl and ethyl ester groups are typically introduced via protecting group strategies, such as tert-butoxycarbonyl (Boc) protection, which is stable under hydrogenation conditions .
Q. How can purification and crystallization of this bicyclic compound be optimized?
Crystallization is achieved by dissolving the crude product in a solvent like methanol or ethyl acetate and cooling to 5°C. Celite® filtration is recommended to remove catalyst residues, and solvent evaporation under reduced pressure yields purified solids. For stereoisomerically pure products, recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) is effective .
Q. What spectroscopic techniques are critical for characterizing this compound?
- NMR (¹H and ¹³C): Assigns stereochemistry and confirms bicyclic structure. For example, exo-6-amino derivatives show distinct proton resonances for bridgehead hydrogens (δ 1.2–2.5 ppm) and ester carbonyl carbons (δ 165–175 ppm) .
- IR Spectroscopy: Identifies functional groups (e.g., ester C=O stretches at ~1700 cm⁻¹) .
- Mass Spectrometry: Validates molecular weight (e.g., [M+H]⁺ peaks matching calculated values) .
Q. What safety protocols are essential when handling this compound?
Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap and water. For inhalation, move to fresh air and seek medical attention. Avoid exposure to open flames due to potential solvent flammability (e.g., methanol) .
Advanced Research Questions
Q. How can computational chemistry aid in predicting reaction pathways for this compound?
Quantum chemical calculations (e.g., DFT) and reaction path search algorithms can model transition states and intermediates, reducing trial-and-error experimentation. For example, ICReDD combines computational screening with experimental validation to optimize reaction conditions, such as solvent choice or catalyst loading .
Q. How to resolve contradictions in NMR data for stereoisomers?
Discrepancies in coupling constants or chemical shifts may arise from conformational flexibility or epimerization. Use variable-temperature NMR to assess dynamic processes. X-ray crystallography provides definitive stereochemical assignments, as demonstrated for tert-butyl-protected azabicycloheptane derivatives .
Q. What strategies control stereochemistry during bicyclic ring formation?
- Chiral Catalysts: Asymmetric hydrogenation with chiral Pd catalysts can induce enantioselectivity.
- Ring-Closing Metathesis: For oxabicyclo analogs, Grubbs catalysts enable stereocontrolled cyclization .
- Protecting Group Direction: Boc groups can sterically guide ring closure to favor exo products .
Q. How to analyze kinetic vs. thermodynamic product ratios in bicyclic systems?
Monitor reaction progress via in-situ IR or HPLC. Low temperatures favor kinetic products (e.g., endo isomers), while prolonged heating shifts equilibration toward thermodynamic products. For example, tert-butyl esters stabilize transition states via steric effects, altering product distributions .
Q. Methodological Considerations
Q. What are the challenges in scaling up synthesis from milligram to gram scale?
- Catalyst Efficiency: Optimize Pd/C loading (e.g., 5–10 wt%) to minimize costs.
- Solvent Selection: Replace methanol with toluene for safer large-scale hydrogenation.
- Workflow Automation: Use flow chemistry for continuous purification .
Q. How to validate purity for biological studies?
Combine HPLC (≥95% purity) with elemental analysis. For chiral purity, use chiral stationary phase chromatography or polarimetry. Biological activity assays (e.g., enzyme inhibition) should correlate with purity metrics .
Properties
IUPAC Name |
3-O-tert-butyl 6-O-ethyl 3-azabicyclo[3.1.0]hexane-3,6-dicarboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-17-11(15)10-8-6-14(7-9(8)10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SESCEXYKMJZFEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1CN(C2)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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